

A Technical Guide to the Natural Sources of Rubixanthin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Rubixanthin**

Cat. No.: **B192290**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of **Rubixanthin**, a xanthophyll pigment of increasing interest for its potential applications in the pharmaceutical and nutraceutical industries. This document outlines the primary botanical sources, quantitative data on **Rubixanthin** content, detailed experimental protocols for its extraction and quantification, and its biosynthetic pathway.

Natural Sources of Rubixanthin

Rubixanthin, a red-orange carotenoid, is found in a variety of plant species. The most significant and well-documented natural source of this xanthophyll is the fruit of various species of the *Rosa* genus, commonly known as rose hips.[1][2][3][4][5][6][7] While other sources such as *Gardenia jasminoides* (Cape Jasmine) and citrus fruits have been anecdotally mentioned, concrete quantitative data supporting them as significant sources of **Rubixanthin** are limited in the current scientific literature.

Rose Hips (*Rosa* spp.)

Rose hips are the pseudo-fruits of the rose plant and are recognized as a rich source of various bioactive compounds, including ascorbic acid, phenolics, and carotenoids.[6] Among the carotenoids, **Rubixanthin** and its isomer, gazanixanthin, have been identified in several *Rosa* species.[2][3][6] The concentration of these compounds can vary significantly depending on the species, cultivar, ripeness, and geographical origin.[3]

Rosa rugosa and Rosa canina are two species that have been specifically studied for their **Rubixanthin** content.^{[8][9][10]} Research indicates that (all-E)-**rubixanthin** accumulates during the ripening of Rosa rugosa hips. Furthermore, Rosa rugosa hips have been found to contain (5'Z)-**rubixanthin**, also known as gazaniaxanthin.^[8]

Quantitative Data of Rubixanthin in Natural Sources

The following table summarizes the available quantitative data for **Rubixanthin** and its isomer, Gazaniaxanthin, in various rose hip species. Data is presented in milligrams per 100 grams of dry weight (mg/100g DW), unless otherwise specified. It is important to note that a comprehensive dataset for a wide variety of species is not yet available in the scientific literature.

Plant Source	Cultivar/Species	Plant Part	Rubixanthin Content (mg/100g DW)	Gazaniaxanthin Content (mg/100g DW)	Reference
Rose Hip	Rosa mosqueta (R. rubiginosa, R. eglanteria)	Fruit	70.37	28.92	[3]
Rose Hip	Rosa rugosa	Hips	Present, accumulates during ripening	Present	[8]
Rose Hip	Rosa canina	Fruit	Identified as a major carotenoid	-	[4][7]
Rose Hip	Rosa spp.	Fruit	Identified as a major carotenoid	Identified as a major carotenoid	[6]

Note: The study on *Rosa mosqueta* reported values in mg/kg of dry weight, which have been converted to mg/100g for consistency.

Biosynthesis of Rubixanthin

Rubixanthin is synthesized via the carotenoid biosynthetic pathway, which is a branch of the terpenoid pathway. The synthesis begins with the precursor geranylgeranyl pyrophosphate (GGPP). A series of desaturation reactions convert phytoene to lycopene, a key branching point in carotenoid synthesis.^{[11][12]} **Rubixanthin** is then formed from lycopene through the action of specific enzymes.

The following diagram illustrates the biosynthetic pathway from lycopene to **Rubixanthin**.

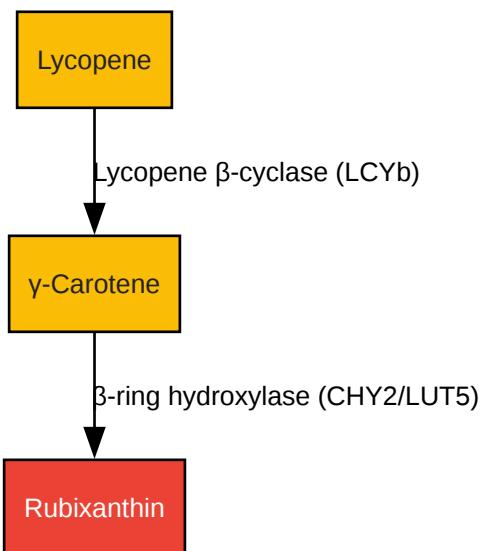


Fig. 1: Biosynthesis of Rubixanthin from Lycopene

[Click to download full resolution via product page](#)

Fig. 1: Biosynthesis of **Rubixanthin** from Lycopene

Experimental Protocols

The following sections detail generalized methodologies for the extraction and quantification of **Rubixanthin** from plant materials, primarily based on protocols for carotenoid analysis.

Extraction of Rubixanthin

This protocol outlines a common procedure for the extraction of carotenoids, including **Rubixanthin**, from plant tissues. Due to the presence of chlorophylls and fatty acid esters, a saponification step is often necessary for accurate quantification of xanthophylls.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

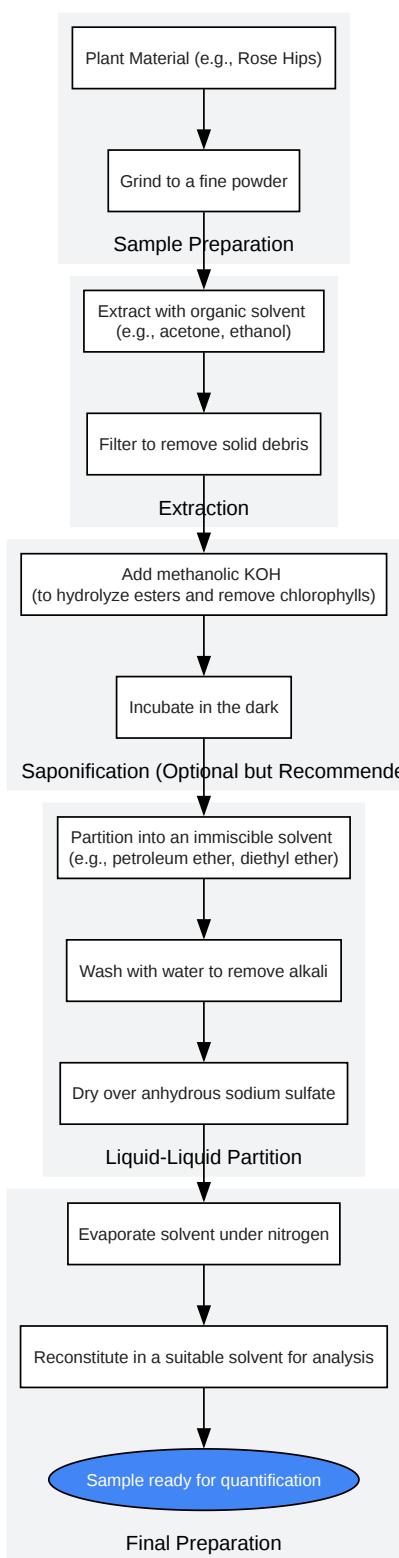


Fig. 2: General Workflow for Rubixanthin Extraction

[Click to download full resolution via product page](#)Fig. 2: General Workflow for **Rubixanthin** Extraction

Methodology:

- **Sample Preparation:** Fresh plant material should be lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for extraction.
- **Extraction:** The powdered sample is extracted with an organic solvent. Acetone or ethanol are commonly used. The extraction can be performed by maceration, sonication, or Soxhlet extraction. The process is repeated until the plant material is colorless.
- **Saponification:** To the crude extract, an equal volume of 10% methanolic potassium hydroxide (KOH) is added.^[14] The mixture is then incubated in the dark at room temperature for several hours or overnight to hydrolyze chlorophyll and carotenoid esters.^[14]
- **Liquid-Liquid Partition:** The saponified extract is transferred to a separatory funnel. An immiscible solvent, such as petroleum ether or diethyl ether, is added, followed by water to facilitate phase separation. The upper organic layer containing the carotenoids is collected. This step is repeated to ensure complete extraction.
- **Washing and Drying:** The collected organic phases are washed several times with water to remove any residual alkali. The washed extract is then dried by passing it through a column of anhydrous sodium sulfate.
- **Concentration and Reconstitution:** The solvent is evaporated under a stream of nitrogen. The dried residue is then reconstituted in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methanol and methyl tert-butyl ether).

Quantification of Rubixanthin by HPLC

High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the method of choice for the separation and quantification of carotenoids.^{[1][4][9][17][18]} A C30 reversed-phase column is often preferred for its excellent resolution of carotenoid isomers.^[19]

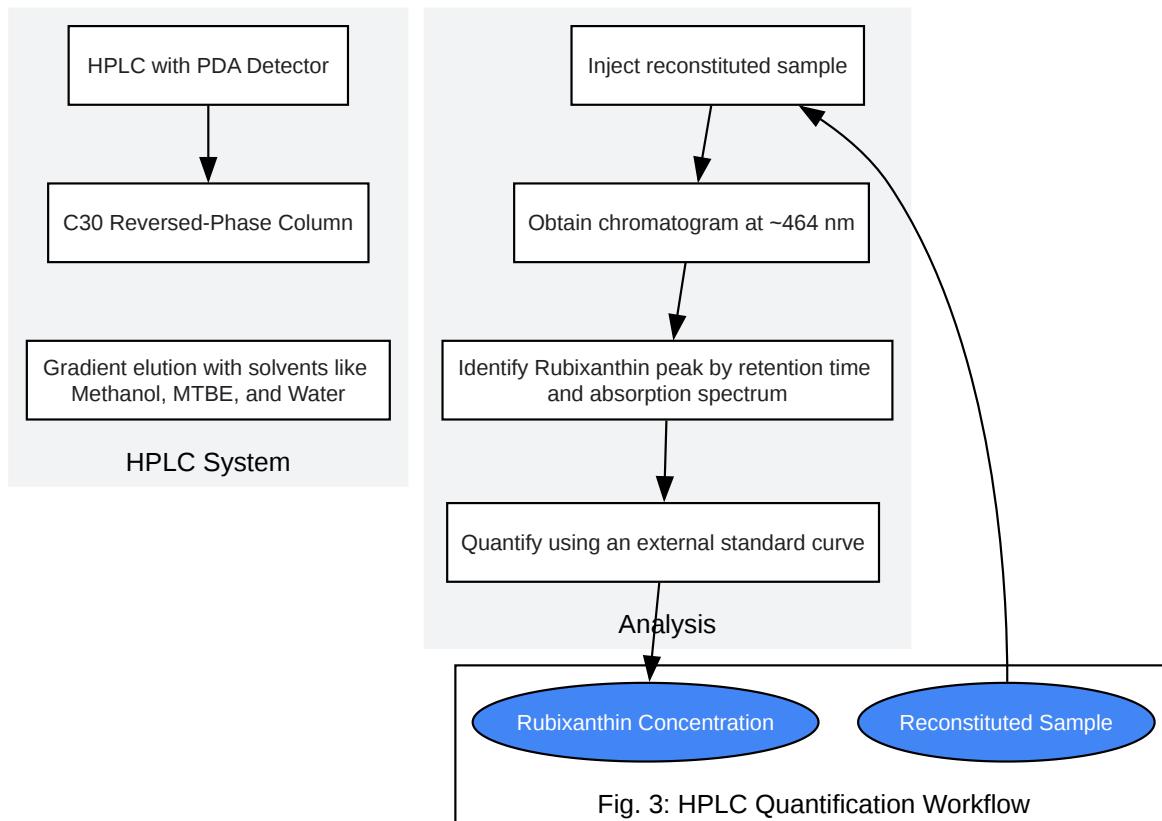


Fig. 3: HPLC Quantification Workflow

[Click to download full resolution via product page](#)

Fig. 3: HPLC Quantification Workflow

Methodology:

- Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector and a C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m) is used.
- Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of a mixture of methanol, methyl tert-butyl ether (MTBE), and water. The gradient program is optimized to achieve good separation of the carotenoids present in the sample.

- **Detection:** The PDA detector is set to scan a range of wavelengths, with the chromatogram for **Rubixanthin** typically monitored at its absorption maximum (λ_{max}) of approximately 464 nm in the mobile phase.
- **Identification:** **Rubixanthin** is identified by comparing its retention time and UV-Vis absorption spectrum with that of a pure standard.
- **Quantification:** Quantification is performed by creating a calibration curve using an external standard of pure **Rubixanthin** at various concentrations. The peak area of **Rubixanthin** in the sample chromatogram is then used to calculate its concentration based on the standard curve.

Conclusion

Rose hips, particularly from species like Rosa mosqueta and Rosa rugosa, are the most prominent natural sources of **Rubixanthin** identified to date. The concentration of this xanthophyll can vary significantly between different species and is influenced by factors such as ripeness. While other potential sources exist, there is a clear need for more extensive quantitative research to identify other significant botanical sources of **Rubixanthin**. The experimental protocols outlined in this guide provide a robust framework for the extraction and quantification of **Rubixanthin**, which can be adapted and optimized for specific research and development purposes. The continued investigation into natural sources of **Rubixanthin** is crucial for unlocking its full potential in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of free and esterified carotenoid composition in rose hip fruit by HPLC-DAD-APCI(+-)MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Breeding of Modern Rose Cultivars Decreases the Content of Important Biochemical Compounds in Rose Hips - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carotenoid composition of Rosa canina fruits determined by thin-layer chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. Carotenoids, Polyphenols, and Ascorbic Acid in Organic Rosehips (Rosa spp.) Cultivated in Lithuania [mdpi.com]
- 9. Supercritical Extraction of Carotenoids from Rosa canina L. Hips and their Formulation with β -Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of carotenoids and vitamin E in R. rugosa and R. canina: Comparative analysis [agris.fao.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. US7271298B2 - Process for isolation and purification of xanthophyll crystals from plant oleoresin - Google Patents [patents.google.com]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. omicsonline.org [omicsonline.org]
- 16. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. portal.research.lu.se [portal.research.lu.se]
- 18. US8716533B2 - Methods of saponifying xanthophyll esters and isolating xanthophylls - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Natural Sources of Rubixanthin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b192290#what-are-the-natural-sources-of-rubixanthin\]](https://www.benchchem.com/product/b192290#what-are-the-natural-sources-of-rubixanthin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com